

Assessing the Kinase Specificity of BRD6989: A Comparative Guide

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Compound of Interest

Compound Name: BRD6989

Cat. No.: B15610468

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a chemical probe is paramount. This guide provides a detailed comparison of the kinase specificity of **BRD6989**, a known inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with other relevant kinase inhibitors. The data presented is based on kinase profiling assays, offering a quantitative look at the selectivity of these compounds.

BRD6989 has been identified as a selective inhibitor of the CDK8 and CDK19 kinase complex, which plays a crucial role in the regulation of transcription.^{[1][2][3]} Its ability to modulate the activity of these kinases has made it a valuable tool for studying their biological functions. However, a thorough assessment of its specificity across the entire kinome is essential to ensure that observed phenotypic effects are directly attributable to the inhibition of its intended targets.

Kinase Profile Comparison

To provide a clear comparison, the following table summarizes the available kinase inhibition data for **BRD6989** and a selection of alternative CDK8/19 inhibitors, namely Senexin A and Senexin B. The data is primarily derived from KINOMEscan™ assays, a widely used platform for assessing kinase inhibitor specificity.

Compound	Target Kinase	Potency (IC50/Kd)	KINOMEScan™ Profiling Data
BRD6989	CDK8	~200 nM (IC50)[4][5]	Comprehensive kinome-wide data not publicly available. Profiling has been performed across 414 kinases, demonstrating remarkable selectivity for CDK8.[6]
CDK19	>30 µM (IC50)[6]		
Senexin A	CDK8	280 nM (IC50)	
CDK19	310 nM (Kd)		
Senexin B	CDK8	140 nM (Kd)[6]	Profiled at 2 µM against 468 kinases, showing high selectivity. Detailed data is available in supplementary materials of cited literature.[7]
CDK19	80 nM (Kd)[6]		

Experimental Methodologies

The assessment of kinase inhibitor specificity is crucial for the validation of chemical probes and the interpretation of experimental results. The KINOMEScan™ assay platform is a widely adopted method for this purpose.

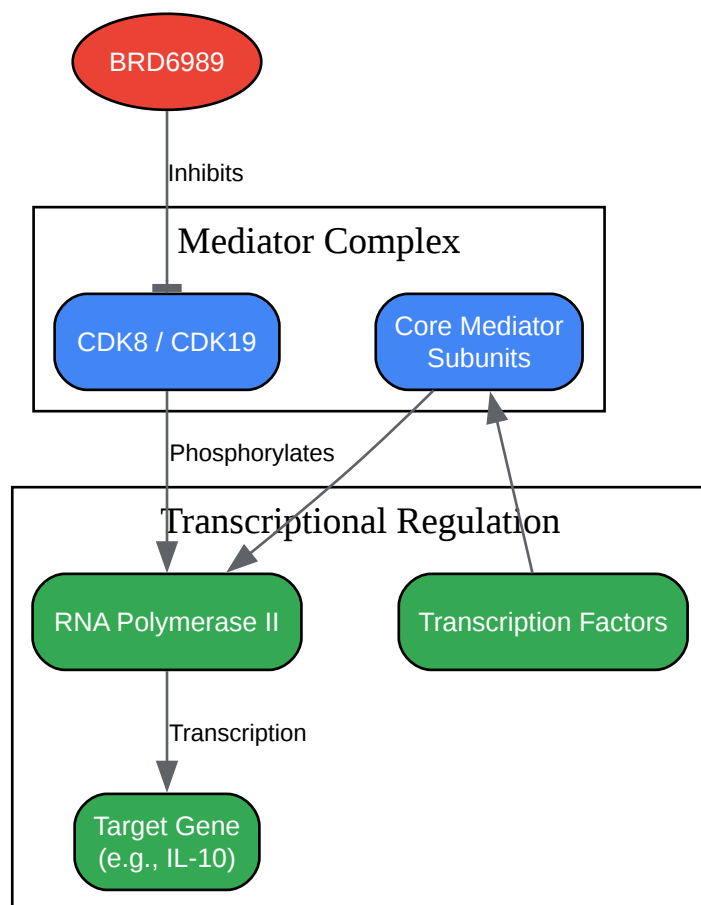
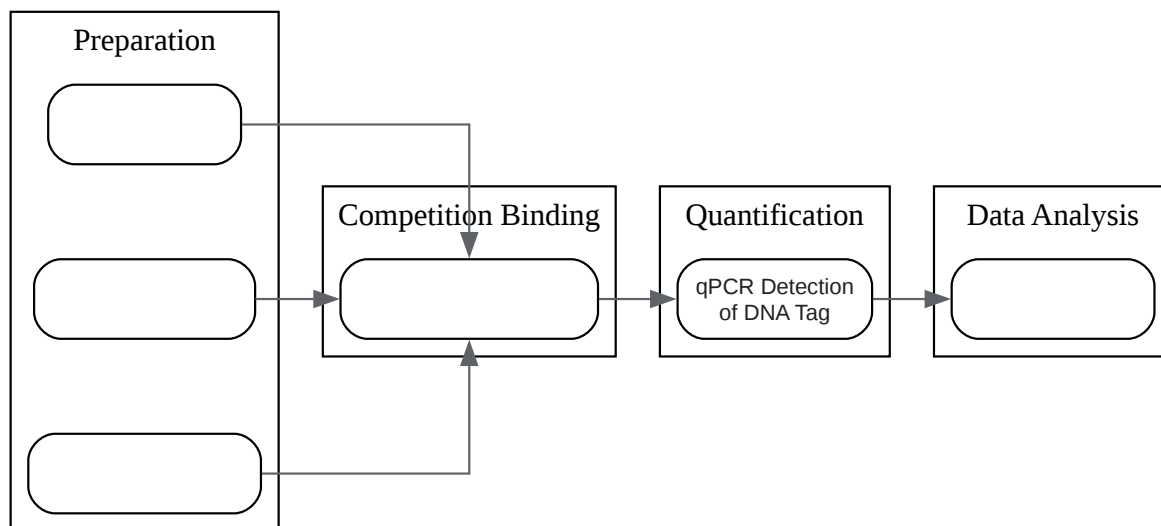
KINOMEScan™ Competition Binding Assay

The KINOMEScan™ technology is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The fundamental

principle of the assay involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.

The experimental workflow can be summarized as follows:

- Assay Component Preparation: The assay utilizes three key components:
 - A DNA-tagged kinase.
 - A proprietary, immobilized ligand that binds to the active site of the kinase.
 - The test compound (e.g., **BRD6989**).
- Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag.
- Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (K_d) can also be determined by running the assay with a range of test compound concentrations.



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